molecular formula C7H14O3 B044100 Diisopropyl carbonate CAS No. 6482-34-4

Diisopropyl carbonate

Cat. No.: B044100
CAS No.: 6482-34-4
M. Wt: 146.18 g/mol
InChI Key: JMPVESVJOFYWTB-UHFFFAOYSA-N
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Description

Diisopropyl carbonate is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a faint odor and is primarily used as a solvent and intermediate in organic synthesis. The compound is known for its stability and low toxicity, making it a valuable chemical in various industrial applications.

Mechanism of Action

Target of Action

Diisopropyl carbonate is a chemical compound that is primarily used in the synthesis of other compounds .

Mode of Action

This compound acts as a reagent in chemical reactions, participating in bond formation and cleavage . For instance, it has been used in the synthesis of oxime carbonates, where it facilitates the cleavage of O-H bonds and the formation of O-C bonds . It has also been used as an alkylation agent in alkaline conditions, resulting in the formation of sulfate byproducts .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. In the synthesis of oxime carbonates, it participates in the transformation of oximes to the corresponding carbonate derivatives . In the context of O-sulfation, it acts as an alkylation agent, contributing to the formation of sulfate byproducts .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of oxime carbonates, it facilitates the transformation of oximes to the corresponding carbonate derivatives . In lithium metal batteries, it has been shown to improve the disorder of electrolyte and exclude other solvents from the Li+ solvent sheath, thereby achieving a rapid desolvation process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a copper catalyst has been shown to facilitate the reaction of this compound with oximes . Additionally, the temperature and pH of the reaction environment can also impact the efficiency of reactions involving this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropyl carbonate can be synthesized through several methods. One common method involves the reaction of phosgene with isopropanol in the presence of a base. The reaction proceeds as follows:

COCl2+2C3H7OHC7H14O3+2HCl\text{COCl}_2 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_7\text{H}_{14}\text{O}_3 + 2 \text{HCl} COCl2​+2C3​H7​OH→C7​H14​O3​+2HCl

Another method involves the transesterification of dimethyl carbonate with isopropanol, catalyzed by a base such as sodium methoxide:

C3H6(OCO2CH3)2+2C3H7OHC7H14O3+2CH3OH\text{C}_3\text{H}_6(\text{OCO}_2\text{CH}_3)_2 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_7\text{H}_{14}\text{O}_3 + 2 \text{CH}_3\text{OH} C3​H6​(OCO2​CH3​)2​+2C3​H7​OH→C7​H14​O3​+2CH3​OH

Industrial Production Methods: In industrial settings, this compound is typically produced through the transesterification method due to its higher yield and lower environmental impact. The process involves the continuous removal of methanol to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Diisopropyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form isopropanol and carbon dioxide.

    Transesterification: It can react with alcohols to form different carbonates.

    Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions with amines to form carbamates.

Common Reagents and Conditions:

    Hydrolysis: Requires water and an acid or base catalyst.

    Transesterification: Typically involves an alcohol and a base catalyst such as sodium methoxide.

    Nucleophilic Substitution: Involves amines and may require a catalyst or elevated temperatures.

Major Products:

    Hydrolysis: Isopropanol and carbon dioxide.

    Transesterification: Various carbonates depending on the alcohol used.

    Nucleophilic Substitution: Carbamates.

Scientific Research Applications

Diisopropyl carbonate finds applications in various scientific research fields:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its low toxicity.

    Industry: Utilized in the production of polymers, agrochemicals, and as a solvent in coatings and adhesives.

Comparison with Similar Compounds

    Dimethyl Carbonate: Another carbonate ester used as a solvent and reagent.

    Diethyl Carbonate: Similar in structure and used in similar applications.

    Dipropyl Carbonate: Used as a solvent and intermediate in organic synthesis.

Uniqueness: Diisopropyl carbonate is unique due to its balance of stability, low toxicity, and effectiveness as a solvent. Compared to dimethyl and diethyl carbonates, it offers a higher boiling point and better solubility for certain applications, making it a preferred choice in specific industrial processes.

Properties

IUPAC Name

dipropan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPVESVJOFYWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871931
Record name Dipropan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6482-34-4
Record name Dipropan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the activity of diisopropyl carbonate compare to other alkyl carbonates in transesterification reactions?

A1: Research indicates that this compound exhibits moderate activity in transesterification reactions. [] A study comparing the reactivity of various dialkyl carbonates, including dimethyl carbonate, diethyl carbonate, dipropyl carbonate, this compound, and dibutyl carbonate, found that this compound showed similar activity to diethyl and dipropyl carbonates. [] Dimethyl and dibutyl carbonates exhibited higher activity compared to the other carbonates studied. []

Q2: What factors influence the activity of this compound in reactions involving cerium oxide catalysts?

A2: The activity of this compound in reactions catalyzed by cerium oxide can be influenced by the interaction of the carbonate with the catalyst surface. [] Studies employing 2-furonitrile as a dehydrant in the synthesis of this compound over a cerium oxide catalyst revealed that the weaker interaction of 2-furonitrile with the catalyst surface, compared to other dehydrants like 2-cyanopyridine, allows for a larger reaction space for this compound and other reactants, potentially leading to increased activity. []

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